4-{4-[(3-methoxyphenyl)methyl]piperazin-1-yl}-2-methyl-6-(1H-pyrazol-1-yl)pyrimidine
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Overview
Description
4-{4-[(3-methoxyphenyl)methyl]piperazin-1-yl}-2-methyl-6-(1H-pyrazol-1-yl)pyrimidine is a complex organic compound that belongs to the class of pyrimidine derivatives. This compound is characterized by the presence of a piperazine ring, a pyrazole ring, and a methoxyphenyl group. It has garnered interest in the scientific community due to its potential pharmacological properties, including neuroprotective and anti-inflammatory effects .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{4-[(3-methoxyphenyl)methyl]piperazin-1-yl}-2-methyl-6-(1H-pyrazol-1-yl)pyrimidine typically involves multiple steps. One common method includes the following steps:
Formation of the Piperazine Derivative: The piperazine ring is often synthesized through a Mannich reaction, which involves the condensation of formaldehyde, a secondary amine, and a compound containing an active hydrogen atom.
Attachment of the Methoxyphenyl Group: The methoxyphenyl group can be introduced through a nucleophilic substitution reaction, where the piperazine derivative reacts with a methoxyphenyl halide.
Formation of the Pyrimidine Ring: The pyrimidine ring is typically formed through a cyclization reaction involving a suitable precursor, such as a β-diketone or an α,β-unsaturated carbonyl compound.
Attachment of the Pyrazole Ring: The pyrazole ring is introduced through a condensation reaction between a hydrazine derivative and a 1,3-dicarbonyl compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimization for yield and purity. Techniques such as continuous flow synthesis and automated reaction monitoring can be employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
4-{4-[(3-methoxyphenyl)methyl]piperazin-1-yl}-2-methyl-6-(1H-pyrazol-1-yl)pyrimidine can undergo various chemical reactions, including:
Substitution: Nucleophilic substitution reactions can occur, where nucleophiles replace functional groups within the compound.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Methoxyphenyl halide in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with fewer oxygen-containing functional groups.
Substitution: Substituted derivatives with different functional groups replacing the original ones.
Scientific Research Applications
4-{4-[(3-methoxyphenyl)methyl]piperazin-1-yl}-2-methyl-6-(1H-pyrazol-1-yl)pyrimidine has been studied for various scientific research applications, including:
Neuroprotection: The compound has shown potential in protecting neuronal cells from damage, making it a candidate for the treatment of neurodegenerative diseases.
Anti-inflammatory: It has demonstrated anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines.
Antimicrobial: The compound exhibits antimicrobial activity against various bacterial and fungal strains.
Anticancer: Preliminary studies suggest that it may have anticancer properties by inducing apoptosis in cancer cells.
Mechanism of Action
The mechanism of action of 4-{4-[(3-methoxyphenyl)methyl]piperazin-1-yl}-2-methyl-6-(1H-pyrazol-1-yl)pyrimidine involves several molecular targets and pathways:
Neuroprotection: The compound inhibits endoplasmic reticulum stress and apoptosis pathways, protecting neuronal cells from damage.
Anti-inflammatory: It inhibits the NF-kB inflammatory pathway, reducing the production of pro-inflammatory cytokines.
Antimicrobial: The compound disrupts bacterial cell membranes and inhibits fungal cell wall synthesis.
Anticancer: It induces apoptosis in cancer cells by activating caspase-3 and inhibiting anti-apoptotic proteins.
Comparison with Similar Compounds
Similar Compounds
- 2-{[4-(4-Bromophenyl)piperazin-1-yl)]methyl}-4-(3-chlorophenyl)-5-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione
- 4,4′-(arylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ols)
- 3-{[4-(2-methoxyphenyl)piperazin-1-yl]methyl}-5-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione
Uniqueness
4-{4-[(3-methoxyphenyl)methyl]piperazin-1-yl}-2-methyl-6-(1H-pyrazol-1-yl)pyrimidine is unique due to its combination of a piperazine ring, a pyrazole ring, and a methoxyphenyl group, which confer distinct pharmacological properties. Its potential neuroprotective and anti-inflammatory effects set it apart from other similar compounds .
Properties
Molecular Formula |
C20H24N6O |
---|---|
Molecular Weight |
364.4 g/mol |
IUPAC Name |
4-[4-[(3-methoxyphenyl)methyl]piperazin-1-yl]-2-methyl-6-pyrazol-1-ylpyrimidine |
InChI |
InChI=1S/C20H24N6O/c1-16-22-19(14-20(23-16)26-8-4-7-21-26)25-11-9-24(10-12-25)15-17-5-3-6-18(13-17)27-2/h3-8,13-14H,9-12,15H2,1-2H3 |
InChI Key |
IZOLFNDGZMHJJO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC(=CC(=N1)N2CCN(CC2)CC3=CC(=CC=C3)OC)N4C=CC=N4 |
Origin of Product |
United States |
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